molecular formula C11H12O3 B8533192 2-(5-Methoxy-1-benzofuran-3-yl)ethanol

2-(5-Methoxy-1-benzofuran-3-yl)ethanol

Cat. No.: B8533192
M. Wt: 192.21 g/mol
InChI Key: QBTDDEWSBUBPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxy-1-benzofuran-3-yl)ethanol is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(5-methoxy-1-benzofuran-3-yl)ethanol

InChI

InChI=1S/C11H12O3/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-3,6-7,12H,4-5H2,1H3

InChI Key

QBTDDEWSBUBPGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of LiAlH4 (200 mg, excess) in THF at 0° C., ethyl(5-methoxy-1-benzofuran-3-yl)acetate (1.17 g, 5 mmol) in THF (20 ml) was added slowly. After the addition, reaction mixture was stirred at room temperature for 1 hr and quenched with saturated NH4Cl solution. The product was extracted with chloroform and washed well with water. It was dried over anhydrous MgSO4, filtered and concentrated. The product, 2-(5-methoxy-1-benzofuran-3-yl)ethanol, was obtained as a white oil and was pure enough to be taken to the next step without purification, yielding a yellow oil. Yield: 900 mg (93%); (M+H): 193.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl(5-methoxy-1-benzofuran-3-yl)acetate
Quantity
1.17 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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